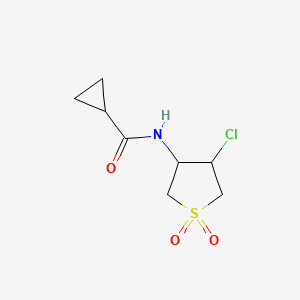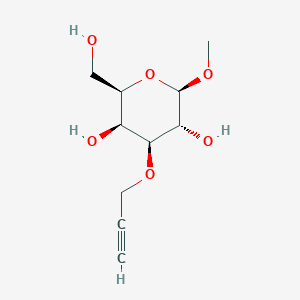
1-(2-Chloropyridin-3-yl)-3-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloropyridin-3-yl)-3-methylthiourea is an organic compound that belongs to the class of thioureas It features a pyridine ring substituted with a chlorine atom at the 2-position and a thiourea moiety at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloropyridin-3-yl)-3-methylthiourea typically involves the reaction of 2-chloropyridine-3-amine with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloropyridin-3-yl)-3-methylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as tuberculosis and cancer.
Mécanisme D'action
The mechanism of action of 1-(2-Chloropyridin-3-yl)-3-methylthiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 1-(2-Chloropyridin-3-yl)-3-phenylthiourea
- 1-(2-Chloropyridin-3-yl)-3-ethylthiourea
- 1-(2-Chloropyridin-3-yl)-3-butylthiourea
Comparison: 1-(2-Chloropyridin-3-yl)-3-methylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the methyl group can influence the compound’s lipophilicity and, consequently, its ability to penetrate biological membranes .
Propriétés
Formule moléculaire |
C7H8ClN3S |
|---|---|
Poids moléculaire |
201.68 g/mol |
Nom IUPAC |
1-(2-chloropyridin-3-yl)-3-methylthiourea |
InChI |
InChI=1S/C7H8ClN3S/c1-9-7(12)11-5-3-2-4-10-6(5)8/h2-4H,1H3,(H2,9,11,12) |
Clé InChI |
LWXBBWSTJKOFGH-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)NC1=C(N=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


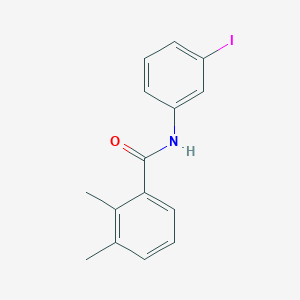
![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14912386.png)
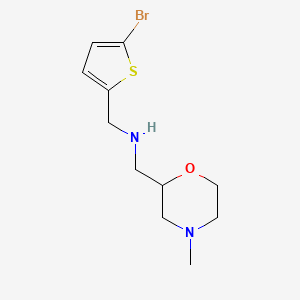



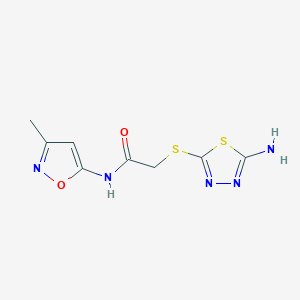
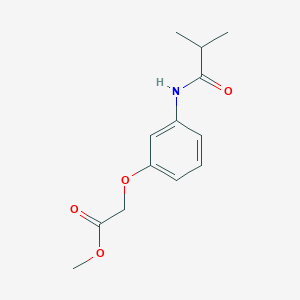
![2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B14912428.png)
![4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride](/img/structure/B14912436.png)

